COX-2 Inhibitory Potency of N-(2-Benzoylphenyl)-2-furamide: Cross-Species and Cross-Assay IC50 Values Compared to Class Baseline
N-(2-Benzoylphenyl)-2-furamide demonstrates COX-2 inhibitory activity with species-dependent potency. In purified mouse COX-2 assays, the compound exhibits an IC50 of 30 nM when assessed by inhibition of PGE2-G/PGD2-G formation using 2-AG as substrate with 3-minute preincubation [1]. In human COX-2 assays using [1-14C]arachidonic acid as substrate, IC50 values of 47 nM were obtained with both 17-minute and 20-minute preincubation protocols [1]. A separate dataset reports IC50 of 63 nM against mouse COX-2 with [1-14C]arachidonic acid substrate [1]. Compared to the class reference inhibitor celecoxib, which demonstrates IC50 values of 0.03 ± 0.97 μM (30 nM) in ovine COX-2 assays [2], N-(2-benzoylphenyl)-2-furamide falls within a similar nanomolar potency range in murine and human systems. Importantly, in a comparative series of six COX-2 inhibitor derivatives, other compounds within related chemical space exhibited IC50 values ranging from 2.35 ± 0.04 μM to >20 μM [2], highlighting that nanomolar potency is not a universal class feature but rather specific to particular structural motifs.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (mouse, purified enzyme, 2-AG substrate); 47 nM (human recombinant, arachidonic acid substrate); 63 nM (mouse, arachidonic acid substrate) |
| Comparator Or Baseline | Celecoxib: 0.03 ± 0.97 μM (ovine COX-2); Related derivatives: 2.35 ± 0.04 μM to >20 μM (in vitro COX-2 assay) |
| Quantified Difference | Target compound exhibits nanomolar potency comparable to celecoxib in certain assays; demonstrates >78-fold greater potency than the weakest active derivative (2.35 μM vs 0.030-0.063 μM range) |
| Conditions | Purified mouse COX-2 with 2-AG substrate (3 min preincubation); human recombinant COX-2 with [1-14C]arachidonic acid (17-20 min preincubation); ovine COX-1/COX-2 assay for comparator series |
Why This Matters
The nanomolar COX-2 IC50 establishes this compound as a potent inhibitor in the same potency tier as clinical reference compounds, enabling its use as a benchmark scaffold for SAR studies and hit-to-lead optimization programs.
- [1] BindingDB. BDBM50375607 (CHEMBL259218): Multiple COX-2 IC50 Measurements. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50375607 View Source
- [2] PMC8723806 Table 1. IC50 values of COX-2 inhibitory derivatives including celecoxib control. https://pmc.ncbi.nlm.nih.gov/articles/PMC8723806/table/Tab1/ View Source
